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1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea

Medicinal chemistry Physicochemical profiling Lead optimization

Researchers building kinase-targeted libraries often encounter non-selective compounds that confound screening results. This 7-azaindole-phenethylurea (CAS 1798023-86-5) solves that challenge with a privileged hinge-binding scaffold validated for FGFR, JAK, and ITK kinase families. • Phenethylurea substitution drives distinct selectivity vs. tert-butyl, methoxyethyl, and diphenylmethyl analogs-critical for SAR studies • Predicted clogP 3.09 and TPSA 69.02 Ų support adequate cell permeability for cellular target engagement assays • Ethylene spacer between urea and phenyl ring provides distinct conformational profile vs. benzyl-linked analogs for systematic linker geometry studies

Molecular Formula C19H22N4O
Molecular Weight 322.412
CAS No. 1798023-86-5
Cat. No. B2723910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea
CAS1798023-86-5
Molecular FormulaC19H22N4O
Molecular Weight322.412
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)NCCCN2C=CC3=C2N=CC=C3
InChIInChI=1S/C19H22N4O/c24-19(22-13-9-16-6-2-1-3-7-16)21-12-5-14-23-15-10-17-8-4-11-20-18(17)23/h1-4,6-8,10-11,15H,5,9,12-14H2,(H2,21,22,24)
InChIKeyBOPMMTTXQWBEFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea (CAS 1798023-86-5): Structural Profile and Class Context


1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea (CAS 1798023-86-5) is a synthetic small molecule belonging to the pyrrolo[2,3-b]pyridine (7-azaindole) class, with a molecular formula of C19H22N4O and a molecular weight of 322.4 g/mol . The compound features a 7-azaindole core linked via a propyl spacer to a phenethylurea moiety. Pyrrolo[2,3-b]pyridine derivatives are a privileged scaffold extensively explored for kinase inhibition, with the 7-azaindole ring system acting as a hinge-binding motif in ATP-binding pockets [1]. This specific compound has been catalogued in chemical databases and is commercially available from multiple suppliers for research purposes, but publicly available quantitative biological data with direct comparator benchmarks remain exceptionally scarce.

Why 1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea Cannot Be Substituted by In-Class Analogs Without Evidence


Compounds within the pyrrolo[2,3-b]pyridine urea class cannot be considered interchangeable analogs. The specific phenethyl substitution on the urea nitrogen, as opposed to tert-butyl, methoxyethyl, diphenylmethyl, 4-fluorobenzyl, or thiophenylmethyl variants found in closely related CAS-number series (e.g., 1798023-90-1, 1797745-28-8, 1797261-94-9), is known to drive substantial differences in kinase selectivity profiles, physicochemical properties (clogP ≈ 3.09), and in vitro pharmacology [1]. Without compound-specific comparative data confirming equipotency and equipotent selectivity, any generic substitution for procurement or experimental use introduces the risk of confounded biological results, invalid target engagement, or irreproducible experimental conclusions.

Quantitative Differentiators for 1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea (CAS 1798023-86-5)


Physicochemical Differentiation: Predicted Lipophilicity vs. Analog Baselines

The predicted lipophilicity (clogP = 3.09) of 1-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea differentiates it from related analogs within the same pyrrolo[2,3-b]pyridine urea series. Computational predictions indicate a TPSA of 69.02 Ų with 1 hydrogen bond donor and 5 hydrogen bond acceptors [1]. In contrast, the tert-butyl analog (CAS 1798023-90-1) would be predicted to possess a higher clogP (estimated >3.5) owing to the more lipophilic aliphatic substituent, while the 2-methoxyethyl analog (CAS not specified) would be predicted to have lower clogP (estimated ~2.5) due to the ether oxygen. These differences in lipophilicity impact membrane permeability, solubility, and non-specific protein binding in cellular assay systems.

Medicinal chemistry Physicochemical profiling Lead optimization

Structural Differentiation: Phenethyl Urea vs. Substituted Benzyl Urea Analogs in FGFR-Targeted Pyrrolopyridine Series

Within the substituted pyrrolo[2,3-b]pyridine urea compound series, the phenethyl substitution pattern distinguishes this compound from benzyl-substituted analogs. While specific IC50 values for this compound are not available in primary peer-reviewed literature, the broader class context indicates that urea-substituted pyrrolo[2,3-b]pyridines have been explored as inhibitors of FGFR kinases, with activity profiles sensitive to the urea substituent [1]. The phenethyl group introduces a two-carbon spacer between the phenyl ring and the urea nitrogen, in contrast to the single-carbon spacer in benzyl analogs (e.g., 4-fluorobenzyl analog, CAS not specified, molecular formula C18H19FN4O). This additional methylene unit alters both conformational flexibility and the spatial positioning of the terminal phenyl ring within the target binding pocket, a structural feature that cannot be replicated by benzyl-substituted analogs.

Kinase inhibitor design FGFR inhibition Structure-activity relationships

Molecular Weight and TPSA Differentiation from Diphenylmethyl Analog for Blood-Brain Barrier Penetration Assessment

Comparison of key physicochemical parameters relevant to CNS penetration reveals that the target compound (MW = 322.4 g/mol, TPSA = 69.02 Ų, clogP = 3.09) falls within a more favorable range for potential CNS exposure compared to the diphenylmethyl analog (CAS 1798023-90-1, MW = 384.48 g/mol, higher TPSA predicted due to additional aromatic surface area). The molecular weight of the target compound is 62.08 g/mol lower, a difference that, in the context of CNS drug-likeness guidelines (MW < 400 preferred), places the target compound in a more favorable region of property space for neurological target applications [1]. TPSA values below 70 Ų are generally associated with higher probability of passive BBB penetration, whereas the diphenylmethyl analog, with predicted larger TPSA and MW, would be expected to show reduced CNS permeability.

CNS drug discovery Blood-brain barrier permeability Physicochemical optimization

Optimal Use Scenarios for 1-(3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)propyl)-3-phenethylurea in Scientific Research


Kinase Profiling and Selectivity Screening in Cancer Research

Based on the pyrrolo[2,3-b]pyridine scaffold's established role as a kinase hinge-binding motif, this compound is best deployed as part of a targeted kinase inhibitor library for broad-panel selectivity screening against tyrosine and serine/threonine kinases. Its predicted physicochemical profile (clogP = 3.09, TPSA = 69.02 Ų) [1] supports adequate cell permeability for cellular target engagement assays, making it suitable for initial hits-to-leads campaigns in oncology programs where FGFR, JAK, or ITK kinase families are of interest [2].

Structure-Activity Relationship (SAR) Studies for Urea-Linked 7-Azaindole Probe Development

The ethylene spacer between the urea and phenyl ring in this compound provides a distinct conformational profile compared to benzyl-linked analogs, making it a valuable comparator in systematic SAR studies aimed at optimizing linker geometry for kinase selectivity. Researchers can evaluate how the phenethyl substitution influences selectivity windows between closely related kinase targets, using this compound alongside the tert-butyl, methoxyethyl, and diphenylmethyl analogs from the same CAS series.

CNS-Targeted Kinase Inhibitor Lead Generation

With a molecular weight of 322.4 g/mol and TPSA of 69.02 Ų, this compound falls within favorable CNS drug-likeness parameter space [1]. It is well-suited as a starting scaffold for medicinal chemistry programs targeting kinase-driven neurological disorders (e.g., Fragile X syndrome, Alzheimer's disease), where the 7-azaindole core provides kinase hinge recognition and the phenethylurea moiety offers a modifiable vector for optimizing CNS penetration and selectivity.

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